![molecular formula C18H23N3O3S2 B2533202 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034604-57-2](/img/structure/B2533202.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiophene derivatives, including the compound , have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore these derivatives to improve existing drugs or discover novel therapeutic agents .
- The compound’s structural features may contribute to its pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- For instance, suprofen (a nonsteroidal anti-inflammatory drug) contains a 2-substituted thiophene framework, while articaine (used as a dental anesthetic) features a 2,3,4-trisubstituted thiophene .
- Thiophene derivatives play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other semiconductor devices .
- Thiophene derivatives, including the compound under study, find use as corrosion inhibitors in industrial chemistry and material science .
- Some derivatives of this compound have demonstrated promising antimicrobial potential. Researchers have identified inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
- Further exploration of the structure-activity relationship (SAR) could guide the development of more effective antimicrobial agents .
- Researchers employ various synthetic methods to obtain thiophene derivatives. Condensation reactions, such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses, are commonly used .
- The compound’s biological screening should be explored to assess its potential as a drug candidate. Investigating its interactions with specific targets and assessing its efficacy against diseases would be valuable .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Corrosion Inhibition
Antimicrobial Activity
Synthetic Strategies
Biological Evaluation
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-12(2)17-20-16(10-21(17)4)26(23,24)19-11-18(3,22)15-9-13-7-5-6-8-14(13)25-15/h5-10,12,19,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGFHTCRYDFOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide |
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